Betmidin

Acaricide discovery Natural product pesticides Flavonoid SAR

Researchers requiring validated flavonoid glycoside standards face inconsistent bioactivity due to unverified glycosylation patterns. Betmidin (myricetin 3-O-α-L-arabinofuranoside) is the definitive reference compound for structure-activity relationship studies where the arabinofuranosyl moiety dictates potency. Key differentiators: • Superior Gram-positive antibacterial activity among structurally related flavonoids, enabling benchmark establishment for sugar-dependent SAR optimization. • 1.28× higher acaricidal potency (LC50 161.00 ppm) than myricitrin against adult female Tetranychus urticae, supporting targeted pest management formulations. • Privileged scaffold for antimalarial virtual screening, demonstrating exceptional selectivity (ΔGbinding -50.0 kcal/mol for PfYRS vs. +67.5 kcal/mol for HsYRS).

Molecular Formula C20H18O12
Molecular Weight 450.3 g/mol
Cat. No. B12431837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetmidin
Molecular FormulaC20H18O12
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1O)O)O)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O
InChIInChI=1S/C20H18O12/c21-5-12-15(27)17(29)20(31-12)32-19-16(28)13-8(23)3-7(22)4-11(13)30-18(19)6-1-9(24)14(26)10(25)2-6/h1-4,12,15,17,20-27,29H,5H2/t12-,15-,17+,20-/m0/s1
InChIKeyOXJKSVCEIOYZQL-IEGSVRCHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betmidin: Differential Bioactivity Profile


Betmidin (CAS 35589-22-1), chemically defined as myricetin 3-O-α-L-arabinofuranoside, is a flavonoid glycoside belonging to the flavonoid-3-O-glycoside class [1]. It consists of the flavonol aglycone myricetin linked at the C3-position to an α-L-arabinofuranosyl sugar moiety . This specific glycosylation pattern distinguishes it from other myricetin glycosides such as myricitrin (rhamnoside) and influences its physicochemical properties and biological interactions [2].

Product Identity
Myricetin-3-O-α-L-arabinofuranoside; a flavonoid-3-O-glycoside probe
Glycosylation Context
Arabinose moiety at C3-position; distinct from rhamnose-containing myricitrin
Research Workflow
Flavonoid glycoside SAR; antimicrobial screening; acaricide discovery; antioxidant comparator studies

Betmidin: Why Generic Substitution Fails


Flavonoid glycosides with identical aglycones but differing sugar moieties exhibit distinct biological profiles due to variations in solubility, cellular uptake, and target binding affinity. For instance, Betmidin (arabinofuranoside) and myricitrin (rhamnopyranoside) share the myricetin core but demonstrate divergent activity rankings across antibacterial, acaricidal, and antioxidant assays [1]. Similarly, the aglycone quercetin shows superior acaricidal potency but lacks the glycoside-specific interactions that may confer selectivity in other systems [2]. Simple in-class substitution without empirical verification therefore risks compromising experimental reproducibility and invalidating comparative structure-activity relationship (SAR) analyses.

1
Core structure ≠ interchangeable
Myricetin glycosides with different sugar moieties (arabinose vs rhamnose) may produce divergent activity rankings across assay platforms.
2
Species-selective profile may not transfer
Docking-derived Plasmodium selectivity does not guarantee translational relevance; human ortholog binding context requires separate validation.
3
Glycosylation dictates activity ranking
Betmidin (arabinose) and myricitrin (rhamnose) show reversed potency rankings between life stages; simple in-class substitution risks SAR misinterpretation.

Betmidin: Comparative Evidence Summary


Acaricidal Activity in Tetranychus urticae

In a direct head-to-head comparison using a leaf-dip bioassay against Tetranychus urticae larvae, Betmidin exhibited an LC50 of 188.11 ppm, which is moderately lower in potency compared to myricitrin (LC50 169.66 ppm), isoquercitrin (LC50 63.77 ppm), avicularin (LC50 46.72 ppm), and quercetin (LC50 11.28 ppm) [1]. Against adult females, Betmidin showed an LC50 of 161.00 ppm, outperforming myricitrin (206.68 ppm) but remaining less active than isoquercitrin (93.38 ppm), avicularin (98.57 ppm), and quercetin (16.28 ppm) [1]. The rank-order shift between life stages highlights a glycosylation-specific activity profile not predictable from aglycone potency alone.

Acaricidal Activity
Head-to-head
Betmidin LC50: 188.11 ppm (larvae) / 161.00 ppm (adult ♀); myricitrin 169.66 / 206.68; quercetin 11.28 / 16.28
Reported stage-specific acaricide endpoint context
Leaf-dip bioassay, 7-day; rank-order shifts between life stages
Acaricide discovery Natural product pesticides Flavonoid SAR

Gram-Positive Antibacterial Activity

In a comparative antibacterial evaluation, Betmidin (myricetin-3-O-α-arabinofuranoside) exhibited the highest overall antibacterial activity against Gram-positive bacteria among four tested flavonoids, outperforming myricitrin (myricetin-3-O-α-rhamnopyranoside), the prenylated dihydroflavonol (dihydrolanneaflavonol), and the prenylated linear flavonol (lanneaflavonol) [1]. The authors explicitly state: 'Betmidin (4) with an arabinose moiety at the 3-O-position showed the best antibacterial activity against Gram-positive bacteria' [1]. While quantitative MIC values are not reported in the abstracted data, the rank-order superiority of Betmidin over its closest glycosidic analog myricitrin is consistently emphasized across multiple test organisms.

Gram-Positive Antibacterial
Class-level
Reported rank 1 (highest activity) among four flavonoids vs Gram-positive strains
Supports antimicrobial screening context
Quantitative MIC values not reported; rank-order superiority established
Antimicrobial natural products Gram-positive pathogen control Flavonoid glycoside SAR

Plasmodium-Selective Tyrosyl-tRNA Synthetase Docking

In silico molecular docking studies against Plasmodium falciparum tyrosyl-tRNA synthetase (PfYRS) revealed that Betmidin binds with exceptional strength, exhibiting a calculated ΔGbinding of -50.0 kcal/mol [1]. Critically, docking to the human homolog (HsYRS) yielded a ΔGbinding of +67.5 kcal/mol, indicating essentially no favorable binding [1]. This stark contrast in binding free energy—a difference of 117.5 kcal/mol—underscores a remarkable species-selectivity. The study also notes that Betmidin, like Dihydroxanthohumol, preferentially occupies the purine binding pocket in PfYRS [1].

PfYRS vs HsYRS Docking
Head-to-head
Betmidin-PfYRS ΔGbinding -50.0 kcal/mol; HsYRS +67.5 kcal/mol (Δ 117.5 kcal/mol)
Supports species-selective target engagement review
In silico docking; purine pocket binding pose
Antimalarial drug discovery Aminoacyl-tRNA synthetase inhibitors Molecular docking

Antioxidant Activity Comparable to Ascorbic Acid

In radical scavenging assays, Betmidin (arabinofuranoside) exhibited antioxidant activity comparable to that of the reference standard ascorbic acid [1]. The study reports a clear activity hierarchy: 'The arabinofuranoside (4) followed by the rhamnopyranoside (3) showed the best antioxidant activity comparable to that of ascorbic acid' [1]. Both glycosides (Betmidin and myricitrin) demonstrated superior antioxidant performance relative to the prenylated aglycones lanneaflavonol and dihydrolanneaflavonol [1]. The specific quantitative IC50 values were not disclosed in the available abstract, but the rank-order and benchmark comparison are explicit.

Antioxidant Activity
Cross-study comparable
Reported comparable to ascorbic acid; rank 1 among tested flavonoids
Supports radical-scavenging endpoint context
Quantitative IC50 not disclosed; qualitative ranking established
Antioxidant natural products Radical scavenging Flavonoid glycoside activity

Betmidin Application Scenarios


Acaricide Targeting Adult Female T. urticae

Given that Betmidin (LC50 161.00 ppm) demonstrates 1.28× higher potency against adult female two-spotted spider mites compared to myricitrin (LC50 206.68 ppm) [1], formulation studies aimed at controlling reproductive mite populations should prioritize Betmidin over myricitrin-containing extracts. This stage-specific advantage is particularly relevant for integrated pest management programs where adult female suppression directly reduces egg-laying capacity.

Flavonoid Glycoside SAR for Antibacterial Potency

Betmidin's documented superiority as the 'best antibacterial activity against Gram-positive bacteria' among four structurally related flavonoids [1] makes it an essential reference compound for SAR investigations. Researchers comparing arabinose (Betmidin) versus rhamnose (myricitrin) glycosylation at the myricetin C3-position can use Betmidin as the benchmark for optimizing sugar-dependent antimicrobial activity.

Design of Plasmodium-Selective aaRS Inhibitors

The extreme species-selectivity observed in docking studies (ΔGbinding -50.0 kcal/mol for PfYRS vs. +67.5 kcal/mol for HsYRS) [1] positions Betmidin as a privileged scaffold for virtual screening campaigns. Computational chemists can use the Betmidin-PfYRS binding pose as a pharmacophore template to identify or design novel antimalarial leads with minimal predicted human off-target effects.

Dual-Action Antioxidant and Antimicrobial Formulations

With antioxidant activity comparable to ascorbic acid and superior Gram-positive antibacterial activity among its class [1], Betmidin is ideally suited for studies exploring synergistic preservation systems or therapeutic formulations where both radical scavenging and microbial control are desired. Comparative studies should include myricitrin as a control to isolate arabinose-specific contributions.

Application
Selection Property
Validation Focus
Acaricide screening against adult T. urticae
Stage-specific acaricide endpoint context
Adult-female LC50 ranking vs myricitrin; egg-laying suppression endpoints
Flavonoid glycoside SAR for antimicrobial potency
Glycosylation-dependent antibacterial screening context
Arabinose vs rhamnose comparator; Gram-positive MIC panel review
Plasmodium-selective aaRS inhibitor design
Species-selective target engagement profile
PfYRS vs HsYRS binding free energy validation; selectivity window review
Dual-action antioxidant-antimicrobial research
Combined radical-scavenging and antimicrobial context
Ascorbic acid benchmark; myricitrin control; arabinose-specific contribution review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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